[(2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-O-Amino-2’-Deoxyadenosine is a modified nucleoside analog derived from 2’-deoxyadenosine. This compound is characterized by the substitution of an amino group at the 3’-position of the deoxyribose sugar. It is of significant interest in the fields of medicinal chemistry and molecular biology due to its potential therapeutic applications and its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: One method involves the conversion of 3’-(N-acetone-oxime)-2’-deoxynucleoside triphosphate to 3’-O-amino-2’-deoxynucleoside triphosphate by treatment with an aryl-oxyamine . Another approach uses nucleoside phosphorylases derived from Bacillus stearothermophilus .
Industrial Production Methods: Industrial production methods for 3’-O-Amino-2’-Deoxyadenosine often leverage enzymatic synthesis due to its specificity and efficiency. Enzymatic approaches employ template-free polymerases to repeatedly add 3’-O-blocked nucleoside triphosphates to a single-stranded initiator or an elongated strand attached to a support, followed by deblocking until a polynucleotide of the desired sequence is obtained .
Chemical Reactions Analysis
Types of Reactions: 3’-O-Amino-2’-Deoxyadenosine undergoes various chemical reactions, including substitution and oxidation. The compound can be converted into its triphosphate form, which inhibits RNA synthesis catalyzed by RNA polymerase .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of 3’-O-Amino-2’-Deoxyadenosine include aryl-oxyamines, nucleoside phosphorylases, and protecting groups such as N-acetone-oxime .
Major Products Formed: The major products formed from these reactions include 3’-O-amino-2’-deoxynucleoside triphosphates, which are used in various biochemical applications .
Scientific Research Applications
3’-O-Amino-2’-Deoxyadenosine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3’-O-Amino-2’-Deoxyadenosine involves its incorporation into nucleic acids, where it acts as a chain terminator. This prevents further elongation of the nucleic acid chain, thereby inhibiting nucleic acid synthesis . The compound targets RNA polymerase and other nucleic acid polymerases, disrupting their activity and leading to the termination of nucleotide chain growth .
Comparison with Similar Compounds
2’-Deoxyadenosine: A naturally occurring nucleoside that pairs with deoxythymidine in DNA.
3’-Deoxyadenosine (Cordycepin): An adenosine analog with antiviral and anticancer properties.
2’-Fluoro-2’-Deoxyadenosine: An analog used in the treatment of certain leukemias.
Uniqueness: 3’-O-Amino-2’-Deoxyadenosine is unique due to the presence of an amino group at the 3’-position, which imparts distinct biochemical properties and therapeutic potential. Its ability to act as a chain terminator in nucleic acid synthesis sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H14N6O3 |
---|---|
Molecular Weight |
266.26 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H14N6O3/c11-9-8-10(14-3-13-9)16(4-15-8)7-1-5(19-12)6(2-17)18-7/h3-7,17H,1-2,12H2,(H2,11,13,14)/t5-,6+,7+/m0/s1 |
InChI Key |
UNOVJEREIAJHTD-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)ON |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.